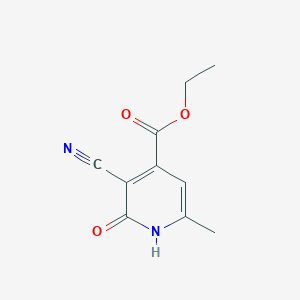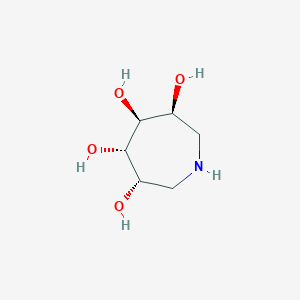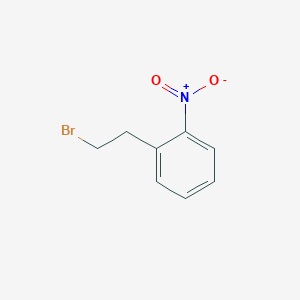
1-(2-溴乙基)-2-硝基苯
概述
描述
1-(2-Bromoethyl)-2-nitrobenzene, also known as BENB, is an aromatic nitro compound that is used in a variety of scientific applications. It is a versatile compound that is used in organic synthesis, pharmaceuticals, and materials science. It is also used as a starting material for the production of a variety of other compounds. BENB is an important intermediate in the synthesis of drugs and other compounds, and its use in scientific research has grown in recent years.
科学研究应用
有机合成
“1-(2-溴乙基)-2-硝基苯”是有机合成中的一种重要中间体。由于其反应性溴乙基基团可以进行进一步的转化,因此它被用来构建复杂的分子结构。 例如,它可以参与钯催化的偶联反应形成碳碳键,这在合成药物和农药中必不可少 .
药物研究
在药物研究中,“1-(2-溴乙基)-2-硝基苯”用作合成各种生物活性分子的前体。 例如,将其转化为胺对于创造具有潜在治疗应用的化合物至关重要,例如抗肿瘤或抗菌剂 .
材料科学
该化合物的用途扩展到材料科学,其中它可以用来改变材料的表面性质。 通过将“1-(2-溴乙基)-2-硝基苯”掺入聚合物中,研究人员可以增强材料的阻燃性能或导电性,使其适用于先进的技术应用 .
分析化学
在分析化学中,“1-(2-溴乙基)-2-硝基苯”的衍生物可用作标准品或试剂。 它们在开发色谱方法中特别有用,用于检测和定量复杂混合物中相关化合物 .
环境研究
“1-(2-溴乙基)-2-硝基苯”也因其对环境的影响而被研究。 研究人员考察了它在生态系统中的行为,包括其生物降解性和潜在的生物积累,以确保它在工业应用中的使用不会对环境造成不利影响 .
工业应用
最后,在工业应用中,“1-(2-溴乙基)-2-硝基苯”是合成染料、颜料和其他特种化学品的中间体。 它在这些过程中的作用至关重要,因为它能够将溴原子引入有机分子中,这可以显着改变它们的化学和物理性质 .
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
1-(2-Bromoethyl)-2-nitrobenzene has been found to play a role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It interacts with various enzymes and proteins, serving as a building block for complex organic molecules . The nature of these interactions is largely dependent on the specific biochemical reaction in which 1-(2-Bromoethyl)-2-nitrobenzene is involved.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Bromoethyl)-2-nitrobenzene is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of exposure to this compound.
Metabolic Pathways
The metabolic pathways involving 1-(2-Bromoethyl)-2-nitrobenzene are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
属性
IUPAC Name |
1-(2-bromoethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIPOVZERLCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494319 | |
| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16793-89-8 | |
| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



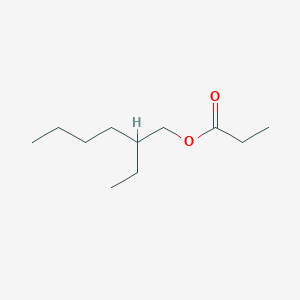


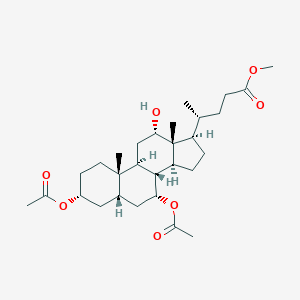
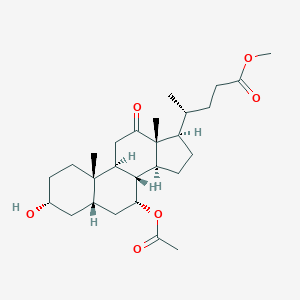

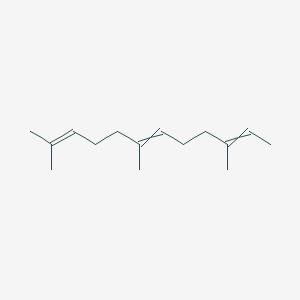


![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
